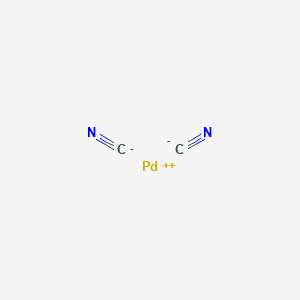
4-(Benzyloxy)-2-ethyl-6-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benciloxi)-2-etil-6-metil-1H-indol: es un compuesto orgánico que pertenece a la familia del indol. Los indoles son compuestos orgánicos aromáticos heterocíclicos que juegan un papel significativo en varios procesos biológicos y se encuentran en muchos productos naturales y productos farmacéuticos. La estructura del 4-(Benciloxi)-2-etil-6-metil-1H-indol incluye un grupo benciloxi unido a la cuarta posición del anillo de indol, con sustituyentes etilo y metilo en las posiciones segunda y sexta, respectivamente. Esta disposición única de grupos funcionales confiere propiedades químicas y reactividad específicas al compuesto.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del 4-(Benciloxi)-2-etil-6-metil-1H-indol se puede lograr a través de varias rutas sintéticas. Un método común implica la síntesis de indol de Fischer , donde la fenilhidrazina reacciona con una cetona o un aldehído en condiciones ácidas para formar el anillo de indol. El grupo benciloxi se puede introducir mediante una reacción de sustitución nucleófila utilizando cloruro de bencilo y una base adecuada. Los grupos etilo y metilo se pueden introducir mediante reacciones de alquilación utilizando haluros de alquilo apropiados.
Métodos de producción industrial: En un entorno industrial, la producción de 4-(Benciloxi)-2-etil-6-metil-1H-indol puede implicar condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de los parámetros de reacción y el uso de catalizadores para aumentar las velocidades de reacción. Se pueden emplear pasos de purificación como la cristalización o la cromatografía para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones: El 4-(Benciloxi)-2-etil-6-metil-1H-indol experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo benciloxi se puede oxidar para formar un derivado del ácido benzoico.
Reducción: El grupo nitro, si está presente, se puede reducir a una amina.
Sustitución: Las reacciones de sustitución aromática electrófila pueden ocurrir en el anillo de indol, permitiendo una mayor funcionalización.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el gas hidrógeno (H2) con un catalizador de paladio (Pd/C).
Sustitución: Se pueden utilizar reactivos electrófilos como el bromo (Br2) o el ácido nítrico (HNO3) para reacciones de sustitución.
Productos principales:
Oxidación: Formación de derivados del ácido benzoico.
Reducción: Formación de derivados de amina.
Sustitución: Formación de derivados de indol halogenados o nitrados.
Aplicaciones Científicas De Investigación
El 4-(Benciloxi)-2-etil-6-metil-1H-indol tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Industria: Utilizado en el desarrollo de sondas fluorescentes y materiales funcionales para aplicaciones biomédicas.
Mecanismo De Acción
El mecanismo de acción del 4-(Benciloxi)-2-etil-6-metil-1H-indol implica su interacción con objetivos y vías moleculares específicos. El compuesto puede ejercer sus efectos a través de:
Unión a receptores: Interactuando con receptores específicos en las superficies celulares para modular las respuestas celulares.
Inhibición enzimática: Inhibiendo la actividad de las enzimas involucradas en procesos biológicos clave.
Transducción de señales: Afecta las vías de señalización intracelular que regulan el crecimiento celular, la diferenciación y la apoptosis.
Comparación Con Compuestos Similares
Compuestos similares:
4-(Benciloxi)-2-hidroxibenzaldehído: Comparte el grupo benciloxi pero difiere en la presencia de un grupo hidroxilo y un grupo funcional aldehído.
4-(Benciloxi)fenol: Grupo benciloxi similar pero carece de la estructura del anillo de indol.
2-etil-6-metilindol: Núcleo de indol similar con sustituyentes etilo y metilo pero carece del grupo benciloxi.
Unicidad: El 4-(Benciloxi)-2-etil-6-metil-1H-indol es único debido a la combinación de sus sustituyentes benciloxi, etilo y metilo en el anillo de indol. Esta disposición específica confiere propiedades químicas y reactividad distintas, lo que lo hace valioso para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C18H19NO |
|---|---|
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
2-ethyl-6-methyl-4-phenylmethoxy-1H-indole |
InChI |
InChI=1S/C18H19NO/c1-3-15-11-16-17(19-15)9-13(2)10-18(16)20-12-14-7-5-4-6-8-14/h4-11,19H,3,12H2,1-2H3 |
Clave InChI |
VKRFGUWKDCHECY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(N1)C=C(C=C2OCC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


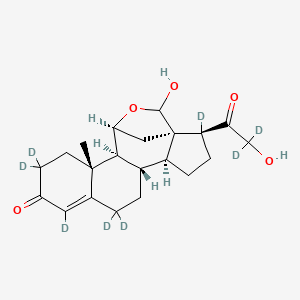
![2-[2-(2-{2-[2-(2-aminopropanamido)-3-hydroxypropanamido]-3-hydroxybutanamido}-3-hydroxybutanamido)-3-hydroxybutanamido]-N-{1-[(1-carbamoyl-2-hydroxypropyl)carbamoyl]-2-(4-hydroxyphenyl)ethyl}succinamide](/img/structure/B12432468.png)
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-30-[4-(dimethylamino)piperidin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B12432469.png)
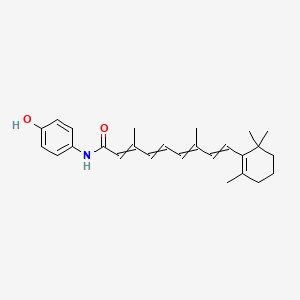
![7,12-Methano-4H,12aH-pyrano[4,3-b][1]benzoxocin-8-glycolic acid, 4beta-(3-furyl)-1,2,4a,5,6,7beta,7a,8alpha,9,10,11,11aalpha-dodecahydro-4abeta,7abeta,9,9-tetramethyl-13-methylene-2,10-dioxo-, methyl ester, acetate (8CI); 6-Acetoxyangolensic acid methyl ester](/img/structure/B12432489.png)
![N-{5-Acetyl-6-[2-(dimethylamino)ethenyl]-2-oxopyran-3-YL}-4-methylbenzamide](/img/structure/B12432497.png)
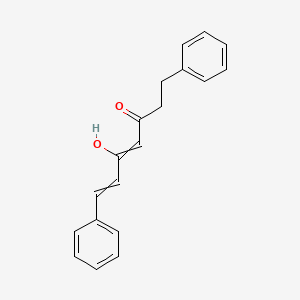
![Tert-butyl 2-oxo-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B12432509.png)
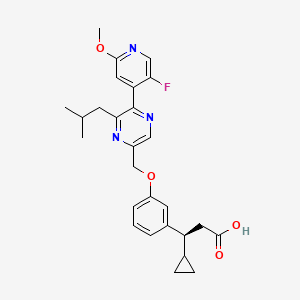
![1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12432516.png)

![(9aR,11aR)-7-chloro-9a,11a-dimethyl-1-(6-methylheptan-2-yl)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthrene](/img/structure/B12432537.png)
![N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12432541.png)
